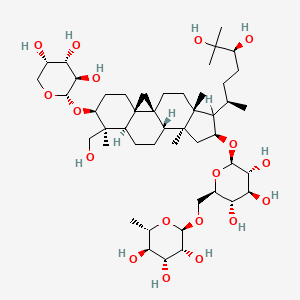
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is an organic compound derived from camphoric acid. It is a methyl ester of camphoric acid, which is a bicyclic monoterpene ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate can be synthesized through esterification of camphoric acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of camphoric acid 3-methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to camphoric acid and methanol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: Camphoric acid and methanol.
Reduction: Alcohol derivatives of camphoric acid.
Substitution: Various substituted camphoric acid derivatives.
科学研究应用
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of biodegradable polymers and other materials.
作用机制
The mechanism of action of camphoric acid 3-methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Camphoric acid: The parent compound of camphoric acid 3-methyl ester.
Isocamphoric acid: A structural isomer of camphoric acid.
Other camphor derivatives: Various esters and derivatives of camphor.
Uniqueness
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. Its applications in asymmetric synthesis and biodegradable polymer production highlight its versatility and importance in scientific research and industry .
属性
CAS 编号 |
65323-13-9 |
|---|---|
分子式 |
C11H16Na2O4 |
分子量 |
258.22 g/mol |
IUPAC 名称 |
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4.2Na/c1-9(2)10(3,7(12)13)5-6-11(9,4)8(14)15;;/h5-6H2,1-4H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/t10-,11+;; |
InChI 键 |
PGCIREGXMUCRLZ-HVNHDPPXSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
手性 SMILES |
C[C@@]1(CC[C@@](C1(C)C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
65323-13-9 |
同义词 |
camphoric acid 3-methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1205326.png)

![2-(Pyridin-4-yl)benzo[d]thiazole](/img/structure/B1205329.png)









